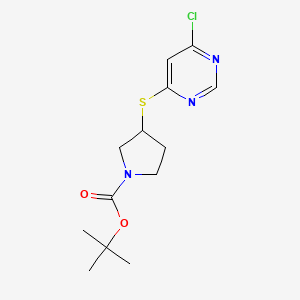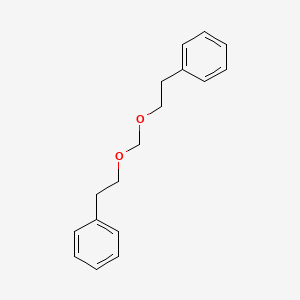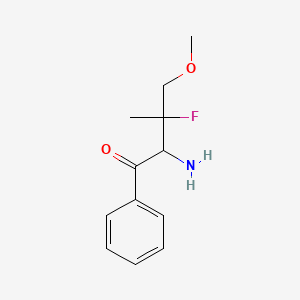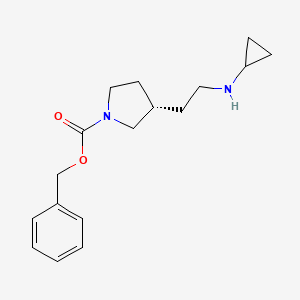![molecular formula C14H8F2N2O B13964271 Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- CAS No. 502422-35-7](/img/structure/B13964271.png)
Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-: is a chemical compound with the molecular formula C11H7F2N. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with a difluorophenyl group and an oxazolyl group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- typically involves the reaction of 2,5-difluorobenzaldehyde with 2-aminopyridine under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for catalysis and material science applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, including the pyridine and oxazolyl rings, which facilitate binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Difluorophenyl)pyridine: This compound shares a similar structure but lacks the oxazolyl group, making it less versatile in certain applications.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound includes a trifluoromethyl group, which can alter its reactivity and applications.
Uniqueness: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both difluorophenyl and oxazolyl groups, which enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
502422-35-7 |
|---|---|
Molekularformel |
C14H8F2N2O |
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-9-4-5-11(16)10(7-9)14-18-13(8-19-14)12-3-1-2-6-17-12/h1-8H |
InChI-Schlüssel |
LRFMDDYKWJYVBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)



![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)

![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)

